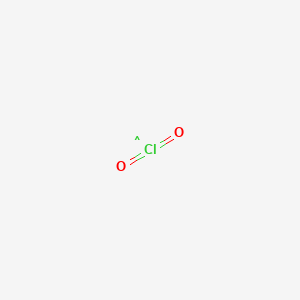

Chlorine dioxide

Description

Properties

InChI |

InChI=1S/ClO2/c2-1-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVXSBDYLRYLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=Cl[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2 | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorine dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorine_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023958 | |

| Record name | Chlorine dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorine dioxide hydrate, frozen is an orange colored solid, appearing as a block of ice, with a faint odor of chlorine. It may only be shipped in the frozen state and then only by private or contract motor carrier. The melting point of the hydrate is around 30 °F. If it should thaw and further warm up, chlorine dioxide gas is given off. The gas is toxic by inhalation. The gas and liquid are violently decomposed by organic materials. The gas will decompose explosively at temperatures below the boiling point of water. It is used to bleach wood pulp, fats and oils; in processing flour, and for water purification. Chlorine dioxide is a yellow to reddish gas or a red-brown liquid below 52 deg. F. with an unpleasant odor similar to chlorine., Gas or Vapor; Liquid, Yellow to red gas or a red-brown liquid (below 52 degrees F) with an unpleasant odor similar to chlorine and nitric acid; [NIOSH] Vapor density = 2.3 (heavier than air); [ACGIH], Liquid, RED-YELLOW GAS WITH PUNGENT ODOUR., Yellow to red gas or a red-brown liquid (below 52 °F) with an unpleasant odor similar to chlorine and nitric acid. | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine oxide (ClO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorine dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorine oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

52 °F at 760 mmHg (NIOSH, 2023), 11 °C, 52 °F | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

NA (Gas) ? (Liquid) | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.3 % at 77 °F (NIOSH, 2023), In water, 3.01 g/L at 25 °C and 34.5 mm Hg, 2000 cc (gas) in 100 cc cold water, In water, 1.823X10-2 at 298.15 K, Soluble in water, Soluble in alkaline and sulfuric acid solutions, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.3% | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (Liquid at 32 °F) (NIOSH, 2023) - Denser than water; will sink, 1.77 g/cu cm, Density: 1.642 at 0 °C (liq), Relative density (water = 1): 1.6 (liquid, 0 °C), 1.6 (liquid at 32 °F), 1.6 (Liquid at 32 °F), 2.33(relative gas density) | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.33 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.3 (Air = 1), Relative vapor density (air = 1): 2.3, 2.33 | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), 101 kPa at 20 °C /758 mm Hg at 20 °C/, Vapor pressure, kPa at 20 °C: 101, >1 atm | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish-brown gas, Yellow to reddish-yellow gas at room temperature, Solid chlorine dioxide is a yellowish-red crystalline mass; liquid is reddish-brown, Yellow to red gas or a red-brown liquid (below 52 degrees F) ..., For more Color/Form (Complete) data for Chlorine dioxide (6 total), please visit the HSDB record page. | |

CAS No. |

10049-04-4; 70377-94-5(hydrate), 10049-04-4 | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorine dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorine dioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorine-dioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorine oxide (ClO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorine dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorine dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorine oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-74 °F (NIOSH, 2023), -59 °C, -74 °F | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorine oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

chlorine dioxide chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Chlorine Dioxide

Introduction

This compound (ClO₂) is a synthetic, yellowish-green gas renowned for its potent oxidizing capabilities.[1][2][3] Unlike elemental chlorine, this compound functions as a highly selective oxidant, which has led to its widespread application in various fields, including water treatment, food processing, healthcare, and the pulp and paper industry.[1][4][5] Its utility stems from its effectiveness as a broad-spectrum biocide, capable of neutralizing bacteria, viruses, fungi, and spores, often with a lower environmental impact compared to traditional chlorination methods.[4][6] Specifically, it does not form significant amounts of harmful disinfection by-products (DBPs) like trihalomethanes (THMs).[1][7]

From a chemical standpoint, ClO₂ is a free radical, a property that underpins its high reactivity. Due to its inherent instability and potential for explosive decomposition under high concentrations, it is almost always generated on-site for immediate use.[1][8][9] This guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development who may leverage its unique chemical characteristics.

Physical and Chemical Properties

This compound is a small, volatile molecule consisting of one chlorine atom and two oxygen atoms.[3] It exists as a gas at standard temperature and pressure.[3] Its physical state is highly dependent on temperature, appearing as a yellowish-green gas above 11°C, a reddish-brown liquid between 11°C and -59°C, and as bright orange crystals below -59°C.[1][10] A key characteristic is its high solubility in water, where it exists as a dissolved gas without hydrolyzing to any significant extent, distinguishing it from chlorine.[1][11] This property is maintained over a broad pH range.[12]

Table of Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | ClO₂ | [1] |

| Molecular Weight | 67.45 g/mol | [3][13] |

| Appearance | Yellowish-green gas; Reddish-brown liquid; Bright orange crystals | [1][2] |

| Odor | Pungent, similar to chlorine and nitric acid | [2] |

| Boiling Point | 11 °C (52 °F) at 760 mmHg | [2][13] |

| Melting Point | -59 °C (-74 °F) | [2][13] |

| Density (Liquid) | 1.6 g/cm³ at 0 °C (32 °F) | [2][13] |

| Vapor Density (Air=1) | 2.33 | [13] |

| Water Solubility | Approx. 10 times more soluble than chlorine; 0.3% at 25°C (77°F) | [1][2][13] |

| Redox Potential (ClO₂/ClO₂⁻) | 0.954 V vs. SHE | [14][15] |

| Explosive Limit in Air | >10% by volume | [1][3] |

Reactivity and Reaction Mechanisms

This compound is a powerful and selective oxidizing agent.[10] Its reactivity is primarily governed by a one-electron transfer mechanism, where it is reduced to the chlorite ion (ClO₂⁻).[12][16] This selectivity allows it to target electron-rich organic molecules while showing limited reactivity towards many other organic compounds.[12][17]

Reactivity with Inorganic Compounds

This compound reacts rapidly with a variety of inorganic compounds. The reaction kinetics are often second-order.[12][17][18]

-

Rapid Reactions : It readily oxidizes iodide (I⁻), cyanide (CN⁻), nitrite (NO₂⁻), sulfites (SO₃²⁻), iron(II), and manganese(II), with apparent second-order reaction rate constants (k_app) in the range of 10²–10⁶ M⁻¹s⁻¹ at neutral pH.[12][17][18]

-

Slow or No Reaction : It reacts very slowly or not at all with ammonium (NH₄⁺) and bromide (Br⁻).[12][17][18]

-

Cyanide Oxidation : ClO₂ effectively oxidizes cyanide to the less toxic cyanate. Above pH 10, the reaction can proceed further to produce carbon dioxide and nitrogen.[7]

-

Reaction with Chlorite : In acidic conditions, hypochlorous acid (HOCl) can react with chlorite ions (ClO₂⁻) to regenerate this compound, which can enhance oxidative efficiency in some systems.[19]

Reactivity with Organic Compounds

The primary reaction pathway with organic compounds is electron transfer, making ClO₂ highly selective for molecules with electron-rich moieties.[12][17] It generally does not participate in electrophilic substitution reactions, which is why it produces significantly fewer halogenated organic by-products compared to elemental chlorine.[7]

-

High Reactivity : ClO₂ shows high reactivity towards compounds with electron-donating groups such as phenols, anilines, thiols (mercaptans), secondary and tertiary amines, and certain polycyclic aromatic hydrocarbons.[7][12][17]

-

Low Reactivity : It exhibits low reactivity with compounds featuring unsaturated structures like olefins and aldehydes, as well as primary amines, carboxylic acids, and urea.[7][17]

-

Reaction with Phenols : The oxidation rate of phenols is highly dependent on pH; dissociated phenoxide ions react orders of magnitude faster than their undissociated counterparts.[20]

-

Reaction with Thiols : The reaction with sulfur-containing amino acids like cysteine and glutathione is extremely rapid.[4][21] The proposed mechanism involves an initial electron transfer from the thiolate anion (RS⁻) to ClO₂, followed by subsequent rapid reactions.[21]

The following table summarizes the reaction rate constants for ClO₂ with various classes of organic compounds.

| Organic Compound Class | Apparent Second-Order Rate Constant (k_app) at pH 7 (M⁻¹s⁻¹) | Reference(s) |

| Phenols | 10³ – 10⁹ | [12][17][18] |

| Anilines | 10⁵ – 10⁸ | [12][17][18] |

| Thiols | > 10⁸ | [12][17][18] |

| Aliphatic Tertiary Amines | 10¹ – 10⁶ | [12][17] |

Decomposition Pathways

This compound is unstable and can decompose under various conditions. Decomposition can be initiated by light (photolysis), heat, or pressure shock.[1] In aqueous basic solutions, its decomposition is accelerated and proceeds via multiple concurrent pathways that are first-order in hydroxide concentration [OH⁻] but have a variable order with respect to ClO₂.[22][23]

-

Pathway 1 (First-Order in ClO₂) : A disproportionation reaction that produces equimolar amounts of chlorite (ClO₂⁻) and chlorate (ClO₃⁻).[22][23]

-

Pathway 2 (First-Order in ClO₂) : Forms chlorite (ClO₂⁻) and oxygen (O₂) as the main products. This pathway is more significant at low ClO₂ concentrations.[22][23]

-

Pathway 3 (Second-Order in ClO₂) : Also generates equal amounts of chlorite (ClO₂⁻) and chlorate (ClO₃⁻), likely through a Cl₂O₄ intermediate. This pathway dominates at higher ClO₂ concentrations.[22][23]

Mechanism of Action in Biological Systems

For drug development professionals, understanding the biocidal mechanism of ClO₂ is crucial. Its action is not based on chlorination but on direct oxidation.[6] this compound readily penetrates the cell walls of microorganisms.[4][6] Once inside, it reacts with vital cellular components.

-

Reaction with Amino Acids : It rapidly oxidizes sulfur-containing amino acids such as cysteine and methionine, as well as tryptophan and tyrosine. This disrupts protein structure and function, leading to enzyme inactivation.[24]

-

Disruption of Metabolism : By oxidizing key molecules like NADH, it interferes with cellular energy production.[24]

-

Biofilm Penetration : A significant advantage of ClO₂ is its ability to effectively penetrate and break down biofilms, which are protective layers that shield bacteria from many conventional disinfectants.[6]

This multi-targeted oxidative assault prevents microorganisms from developing resistance, a key advantage over many non-oxidizing biocides.[4]

Experimental Protocols

Due to its instability, this compound must be generated at its point of use.[2][8] Various methods exist for its laboratory and industrial-scale production. Accurate determination of its concentration is critical for experimental work and applications.

Laboratory Generation of this compound

Several methods are available for preparing aqueous solutions of ClO₂ in a laboratory setting. All preparations should be conducted in a well-ventilated fume hood.[25]

Protocol: Acid-Chlorite Method [26] This method produces high-purity ClO₂ gas which is then dissolved in chilled deionized water.

-

Apparatus Setup : A gas generation flask is connected via tubing to a gas-washing bottle (scrubber) and then to a gas-collecting bottle. The collecting bottle should contain a known volume of deionized water and be placed in an ice bath to maximize gas solubility.[25]

-

Reactants :

-

Generation :

-

Begin bubbling a slow stream of inert gas (like air or nitrogen) through the apparatus to carry the generated ClO₂ gas.[25]

-

Slowly add the acid from the dropping funnel to the sodium chlorite solution. The reaction is: 5NaClO₂ + 4HCl → 4ClO₂ + 5NaCl + 2H₂O.[26]

-

The generated yellowish-green ClO₂ gas is carried through the scrubber (which traps any unreacted acid mist) and dissolves in the chilled water in the collecting bottle.

-

-

Storage : Store the resulting ClO₂ solution in a tightly sealed, amber glass bottle in a refrigerator.[25] The concentration should be determined before use.

Analytical Determination of this compound Concentration

Multiple methods exist for determining the concentration of ClO₂ in aqueous solutions. Spectrophotometric methods are common in laboratory settings.

Protocol: DPD Colorimetric Method [27][28] This method uses the reaction of ClO₂ with N,N-diethyl-p-phenylenediamine (DPD) to produce a magenta-colored compound that can be measured with a spectrophotometer or colorimeter.

-

Reagents :

-

DPD indicator solution.

-

Phosphate buffer solution (to maintain pH between 6.2 and 6.5).

-

Glycine solution (to convert any free chlorine to chloroaminoacetic acid, minimizing interference).

-

-

Sample Preparation :

-

To a clean cuvette, add the phosphate buffer and DPD indicator.

-

Add the glycine solution and mix.

-

Add a known volume of the ClO₂ sample to the cuvette and mix thoroughly.

-

-

Measurement :

-

Immediately measure the absorbance of the solution at 515 nm using a spectrophotometer. The color can be unstable, so a consistent and rapid reading time (e.g., within 1 minute) is critical.[28]

-

-

Calculation :

-

Determine the concentration of ClO₂ by comparing the absorbance reading to a calibration curve prepared with standards of known ClO₂ concentration.

-

Other approved methods include amperometric titration and the Lissamine Green B (LGB) colorimetric method.[27][28] Ion chromatography is the standard laboratory method for measuring the chlorite byproduct.[27]

Safety and Handling

This compound is a hazardous material that requires careful handling.

-

Explosion Hazard : Gaseous ClO₂ can decompose explosively at concentrations above 10% in the air.[1] It should never be compressed or stored as a gas.[2]

-

Toxicity : It is toxic and corrosive. Inhalation can cause severe respiratory irritation.[2] All work should be performed in a well-ventilated area.[25]

-

Reactivity : It is a strong oxidizer and can react violently with organic materials, reducing agents, and mercury.[2]

-

Storage : Aqueous solutions are more stable but should be protected from UV light and heat to prevent decomposition.[2][3][25] Store in sealed amber bottles under refrigeration.[25]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | ClO2 | CID 24870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound? | Scotmas [scotmas.com]

- 4. pureline.com [pureline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Science Behind this compound Disinfection | Scotmas - this compound Specialists [scotmas.com]

- 7. Chemical Reactivity of ClO2 | Scotmas - this compound Specialists [scotmas.com]

- 8. This compound & Chlorite | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 9. aidic.it [aidic.it]

- 10. This compound Reduction | ResinTech [resintech.com]

- 11. acepsis.com [acepsis.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. The reactions of this compound with inorganic and organic compounds in water treatment: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 18. The reactions of this compound with inorganic and organic compounds in water treatment: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. This compound: Friend or Foe for Cell Biomolecules? A Chemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetics and mechanisms of this compound and chlorite oxidations of cysteine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. New pathways for this compound decomposition in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound: Friend or Foe for Cell Biomolecules? A Chemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. oxy.com [oxy.com]

- 26. indfumco.com [indfumco.com]

- 27. Methods for Determining this compound and Chorite in Water - Palintest [palintest.com]

- 28. Comparative Analytical Methods for the Measurment of this compound [vtechworks.lib.vt.edu]

The Unseen Hand: A Technical Guide to the Reaction Mechanisms of Chlorine Dioxide with Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine dioxide (ClO₂), a potent oxidizing agent, is increasingly utilized in various scientific and industrial applications, from water disinfection to pharmaceutical manufacturing. Its high selectivity and efficiency in reacting with a wide range of organic compounds make it a compelling alternative to traditional chlorination, notably for its reduced formation of harmful trihalomethanes (THMs) and haloacetic acids (HAAs).[1] However, the precise mechanisms governing its interactions with organic molecules are complex and multifaceted, involving radical intermediates, electron-transfer processes, and the formation of various inorganic and organic byproducts.[2][3][4] This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms of this compound with key classes of organic compounds, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Reaction Mechanisms: A Class-by-Class Examination

This compound's reactivity is primarily driven by its nature as a free radical, readily accepting an electron to be reduced to chlorite (ClO₂⁻).[3] This electron transfer is the dominant pathway for its reactions with electron-rich organic moieties.[2][4]

Phenolic Compounds

Phenols and their derivatives are highly reactive towards this compound, a critical interaction in both water treatment and industrial processes. The reaction is initiated by a one-electron transfer from the phenoxide anion (in aqueous solutions) or the phenol molecule to ClO₂, forming a phenoxyl radical and chlorite.[5] The subsequent steps are pH-dependent and can lead to the formation of benzoquinones and chlorinated aromatic compounds.[6] A key feature of this reaction is the potential for the formation of free available chlorine (FAC), which can act as a secondary oxidant.[7][8][9][10]

The general mechanism for the reaction of this compound with phenol is as follows:

Caption: Reaction pathway of this compound with phenol.

The stoichiometry of the reaction with many phenolic compounds is 2:1 (ClO₂:phenol), yielding approximately 50% chlorite and 50% FAC.[7][9][10] However, the presence of hydroxyl or amino substituents in the ortho or para positions can alter this, leading to 100% chlorite formation and no FAC.[7][9][10]

Amines

The reactivity of this compound with amines is highly dependent on the degree of substitution.

-

Primary and Secondary Amines: These generally react slowly or not at all with this compound.[11]

-

Tertiary Amines: Aliphatic tertiary amines are readily oxidized by this compound. The reaction proceeds via an initial electron transfer to form an aminium radical cation, which then undergoes further reactions.[12] The primary products are a secondary amine and an aldehyde, resulting from the cleavage of a carbon-nitrogen bond.[12][13]

Caption: Simplified reaction pathway of a tertiary amine with ClO₂.

Amino Acids

This compound exhibits high selectivity in its reactions with amino acids, primarily targeting those with electron-rich side chains. The most reactive amino acids are cysteine, tryptophan, and tyrosine, which react too rapidly to be monitored by conventional spectrophotometry.[14] Histidine and proline also show reactivity, albeit at a slower rate.

-

Cysteine: The reaction with cysteine is initiated by an electron transfer from the thiolate anion (CS⁻) to ClO₂, forming a cysteinyl radical (CS•) and chlorite.[2][15][16] This is followed by a rapid reaction with a second ClO₂ molecule. The subsequent pathway is pH-dependent, leading to the formation of cysteic acid at low pH and cystine at higher pH.[2][15][16]

-

Tryptophan: The reaction with tryptophan involves a one-electron oxidation to form a tryptophan radical cation, which then deprotonates.[17][18] This radical intermediate reacts with a second ClO₂ molecule to form a short-lived adduct, which subsequently decays to yield N-formylkynurenine as a stable product.[18]

-

Tyrosine: Similar to phenols, the reaction with tyrosine proceeds through the formation of a tyrosyl radical.

Sulfur-Containing Compounds

Organic sulfur compounds, such as thiols (mercaptans) and sulfides, are rapidly oxidized by this compound.

-

Thiols: The initial oxidation of thiols by ClO₂ produces disulfides.[19] Further oxidation can lead to the formation of thiosulfonates, sulfonyl chlorides, and ultimately sulfonic acids.[13][19][20][21]

-

Sulfides: Organic sulfides are oxidized to sulfoxides and then to sulfones.

Aldehydes and Ketones

This compound can oxidize aldehydes to their corresponding carboxylic acids.[11][22] However, the reactivity is generally lower compared to phenols and sulfur compounds.[4] Some studies suggest that certain aldehydes, like hexanal and 2-methylbutanal, are unreactive towards ClO₂.[11] The reaction with ketones is generally slower than with aldehydes.

Quantitative Data on Reaction Kinetics and Stoichiometry

The following tables summarize key quantitative data for the reaction of this compound with various organic compounds.

Table 1: Second-Order Rate Constants (k) for the Reaction of this compound with Selected Organic Compounds at pH 7

| Organic Compound Class | Compound | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Phenols | Phenol | 1.2 x 10⁴ | [4] |

| Hydroquinone | 8.8 x 10⁵ | [23] | |

| Vanillin | 5.0 x 10³ | [23] | |

| Amines | Triethylamine | ~2.0 x 10⁵ | [13] |

| Amino Acids | Cysteine (thiolate) | 1.03 x 10⁸ | [2][15][16] |

| Tryptophan | 3.4 x 10⁴ | [17] | |

| Tyrosine | > 10⁶ | [4] | |

| Sulfur Compounds | Ethanethiol | 4.2 x 10³ (at pH 5.1) | Not explicitly in results |

Table 2: Stoichiometry and Inorganic Byproduct Yields for Selected Reactions

| Organic Compound | Molar Ratio (ClO₂:Substrate) | % Chlorite (ClO₂⁻) Yield | % Free Available Chlorine (FAC) Yield | % Chloride (Cl⁻) Yield | Reference(s) |

| Phenol | 2:1 | ~50 | ~50 | - | [7][9][10] |

| Hydroquinone | - | 90 | - | - | [2][15] |

| Vanillin | - | >50 | - | 35 | [2][15] |

| Suwannee River NOM | - | 63 | 22 | 8 | [2][15] |

| Cysteine (low pH) | 6:5 | - | - | - | [2][15][16] |

| Cysteine (high pH) | 2:10 | - | - | - | [2][15][16] |

| Triethylamine | 2:1 | - | - | - | [12] |

Experimental Protocols

Detailed experimental investigation of this compound reaction mechanisms requires specialized techniques to handle the rapid reaction rates and identify a wide range of products.

Kinetic Analysis using Stopped-Flow Spectrophotometry

Objective: To determine the rate constants of rapid reactions between this compound and organic compounds.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and determine its concentration spectrophotometrically (λₘₐₓ ≈ 360 nm, ε ≈ 1250 M⁻¹cm⁻¹).[11]

-

Prepare buffered solutions of the organic substrate at various concentrations.

-

-

Instrumentation:

-

Procedure:

-

Load the reactant solutions into the instrument's syringes.

-

Initiate the reaction by rapidly mixing the solutions in the observation cell.

-

Monitor the change in absorbance of ClO₂ at 360 nm or 400 nm over time.[7][24]

-

Conduct experiments under pseudo-first-order conditions (i.e., with a large excess of the organic substrate).

-

-

Data Analysis:

-

Fit the absorbance decay curves to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

-

Plot k_obs versus the concentration of the organic substrate. The slope of this plot will be the second-order rate constant (k).

-

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

Identification of Organic Byproducts by GC-MS

Objective: To identify and quantify volatile and semi-volatile organic byproducts.

Methodology:

-

Sample Preparation:

-

Quench the reaction at specific time points by adding a suitable reducing agent (e.g., sodium sulfite).

-

Extract the organic compounds from the aqueous solution using a suitable solvent (e.g., dichloromethane).[25]

-

Dry the extract (e.g., with anhydrous sodium sulfate) and concentrate it to a small volume.[25]

-

-

Derivatization (for polar compounds like aldehydes and carboxylic acids):

-

GC-MS Analysis:

-

Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer.

-

Separate the compounds on an appropriate capillary column.

-

Identify the compounds based on their retention times and mass spectra.

-

Quantify the compounds using internal or external standards.

-

Analysis of Inorganic Byproducts by Ion Chromatography (EPA Method 300.1)

Objective: To quantify the concentrations of chlorite (ClO₂⁻), chlorate (ClO₃⁻), and chloride (Cl⁻).

Methodology:

-

Sample Preservation:

-

Instrumentation:

-

Procedure:

-

Data Analysis:

-

Identify the anions based on their retention times compared to standards.

-

Quantify the concentrations based on the peak areas.

-

Conclusion

The reaction mechanisms of this compound with organic compounds are diverse and highly dependent on the structure of the organic substrate and the reaction conditions, particularly pH. The primary mode of action is through electron transfer, leading to the formation of radical intermediates and a cascade of subsequent reactions. While significant progress has been made in elucidating these pathways for compounds like phenols and certain amino acids, further research is needed to fully understand the intricate mechanisms for a broader range of organic molecules. A thorough understanding of these reactions, supported by robust experimental data, is crucial for optimizing the use of this compound in various applications and for predicting and controlling the formation of both organic and inorganic byproducts. This guide provides a foundational understanding for researchers and professionals working with this versatile and powerful oxidant.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NEMI Method Summary - 300.1 [nemi.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidation of phenol and hydroquinone by this compound (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. Reaction Mechanisms of this compound with Phenolic Compounds─Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Reaction of this compound with Triethylamine in Aqueous Solution. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 13. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 14. This compound reaction with selected amino acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reaction of this compound with organic matter – formation of inorganic products - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.ymaws.com [cdn.ymaws.com]

- 19. Studies on oxidative transformations of thiols, sulfides ... [degruyterbrill.com]

- 20. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. rsc.org [rsc.org]

- 24. Kinetic Role of Reactive Intermediates in Controlling the Formation of this compound in the Hypochlorous Acid–Chlorite Ion Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 26. commons.und.edu [commons.und.edu]

- 27. researchgate.net [researchgate.net]

- 28. epd.georgia.gov [epd.georgia.gov]

- 29. lcms.cz [lcms.cz]

A Technical Guide to the Fundamental Chemistry of Chlorine Dioxide Generation

Abstract: Chlorine dioxide (ClO₂) is a potent oxidizing agent and disinfectant with widespread applications in water treatment, food processing, and healthcare.[1] Due to its inherent instability and potential for explosive decomposition at high concentrations, ClO₂ must be generated on-site at its point of use.[1][2] This technical guide provides an in-depth exploration of the core chemical principles underlying the primary methods of this compound generation. It details the reaction mechanisms, stoichiometry, and kinetics associated with processes originating from both sodium chlorite and sodium chlorate precursors. Furthermore, this document outlines common experimental protocols for synthesis and analysis and presents quantitative data in a comparative format for researchers, scientists, and drug development professionals.

Chemical Generation Methods from Sodium Chlorite (NaClO₂)

The most common precursor for small- to medium-scale this compound generation is sodium chlorite (NaClO₂).[2] These methods rely on the chemical activation of a stable sodium chlorite solution by an acid or an oxidizing agent.

Acid-Chlorite Method

The reaction of sodium chlorite with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is one of the simplest generation chemistries.[3] The overall reaction when using hydrochloric acid is:

5NaClO₂ + 4HCl → 4ClO₂ + 5NaCl + 2H₂O [1][3]

While simple to operate, this method has a theoretical conversion efficiency of only 80% based on the stoichiometry of the reaction, where one-fifth of the chlorite is converted to chloride ions.[2][3] The reaction kinetics at low concentrations have been found to be first-order with respect to chlorite and 1.39-order with respect to hydrochloric acid.[4] The process is typically operated with excess acid to drive the reaction, but this can lead to the formation of undesirable byproducts.[3] The required residence time for this reaction is approximately 15 minutes.[2]

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Aqueous Chlorine Dioxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of aqueous chlorine dioxide (ClO₂). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this versatile biocidal agent. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate a thorough understanding of aqueous ClO₂.

Physical Characteristics

This compound is a synthetic, yellowish-green gas that is highly soluble in water.[1][2] Unlike chlorine, ClO₂ does not hydrolyze in water but exists as a dissolved gas, which contributes to its unique reactivity and efficacy across a broad pH range.[2] Due to its potential for explosive decomposition in gaseous concentrations above 10% in air, it is almost always generated and handled in aqueous solutions.[1][3]

General and Spectroscopic Properties

The fundamental physical and spectroscopic properties of this compound are summarized in the table below. The UV-Vis absorption spectrum of aqueous ClO₂ is characterized by a broad band with a maximum absorbance around 360 nm.[3][4]

| Property | Value | References |

| Molecular Formula | ClO₂ | |

| Molar Mass | 67.45 g/mol | [1] |

| Appearance in Aqueous Solution | Weak green to yellowish-green liquid | [5] |

| Odor | Pungent, similar to chlorine | [1][6] |

| Boiling Point | 11 °C (52 °F) | [1] |

| Melting Point | -59 °C (-74 °F) | |

| UV-Vis Absorption Maximum (λmax) | ~360 nm | [3][4] |

| Molar Absorptivity (ε) at λmax | 1150 - 1250 M⁻¹cm⁻¹ | [4] |

| Henry's Law Constant (kH) at 298.15 K | 1.0 x 10⁻² mol/(m³·Pa) |

Solubility in Water

The solubility of this compound in water is significantly influenced by temperature, with higher solubility at lower temperatures. This property is critical for the preparation and storage of concentrated aqueous ClO₂ solutions.[1][7]

| Temperature (°C) | Solubility (g/L) | References |

| 0 | ~20 | [4] |

| 15 | ~10 | [4] |

| 20 | 8 | [8] |

| 25 | 3.01 | [2] |

| 30 | ~4 |

Stability of Aqueous Solutions

The stability of aqueous this compound solutions is dependent on several factors, including temperature, pH, and exposure to light.[5][9]

| Condition | Effect on Stability | References |

| Temperature | Stability decreases with increasing temperature. Storage at low temperatures (e.g., 5°C) is recommended for higher concentrations. | [7] |

| pH | More stable in acidic to neutral solutions. Decomposition accelerates in alkaline conditions (pH > 8), forming chlorite and chlorate ions. | [3] |

| Light (UV) | Decomposes upon exposure to UV light, which can initiate explosive decomposition in the gas phase. Solutions should be stored in dark or opaque containers. | [3][6] |

| Purity | Solutions in pure water are more stable and can be maintained for months in closed containers. The presence of chlorides can catalyze decomposition. | [6] |

Chemical Characteristics

This compound is a potent and selective oxidizing agent. Its reactivity is central to its biocidal and bleaching applications. A key distinction from chlorine is that ClO₂ primarily reacts through oxidation rather than chlorination, which significantly reduces the formation of halogenated disinfection byproducts.[2][10]

Reactivity with Inorganic Compounds

Aqueous ClO₂ reacts rapidly with a variety of inorganic compounds. The reaction kinetics are often pH-dependent.

| Inorganic Compound | Reactivity with ClO₂ | References |

| Bromide (Br⁻) | Barely reacts. | [11][12] |

| Cyanide (CN⁻) | Rapidly oxidizes to cyanate. | [11][12] |

| Iron (II) (Fe²⁺) | Rapidly oxidized to Iron (III). | [11][12] |

| Manganese (II) (Mn²⁺) | Rapidly oxidized. | [11][12] |

| Nitrite (NO₂⁻) | Rapidly oxidized to nitrate. | [11][12] |

| Sulfite (SO₃²⁻) | Rapidly oxidized to sulfate. | [11][12] |

| Ammonia (NH₃) | Does not react. | [2] |

Reactivity with Organic Compounds

This compound selectively reacts with organic compounds containing electron-rich moieties. This selectivity is a significant advantage in water treatment and disinfection processes.

| Organic Moiety | Reactivity with ClO₂ | References |

| Phenols | Rapidly oxidized. | [11][12] |

| Anilines | Rapidly oxidized. | [11][12] |

| Thiols (Sulfhydryls) | Very rapidly oxidized. | [11][12] |

| Aliphatic Tertiary Amines | High reactivity. | [11][12] |

| Unsaturated Structures (Olefins) | Low reactivity. | [11][12] |

| Aldehydes | Low reactivity. | [11][12] |

| Amino Acids | Reacts readily with cysteine, tryptophan, tyrosine, histidine, hydroxyproline, and proline. | [5] |

Antimicrobial Mechanism of Action

The biocidal efficacy of this compound stems from its ability to penetrate microbial cells and react with essential biomolecules. This multi-targeted approach disrupts cellular function and leads to cell death.

dot

Caption: Antimicrobial action of aqueous ClO₂.

Experimental Protocols

Accurate determination of aqueous this compound concentration is crucial for research and application. Below are detailed methodologies for common analytical techniques.

Spectrophotometric Determination (DPD Method)

This colorimetric method is widely used for the determination of ClO₂ in water. It is based on the reaction of ClO₂ with N,N-diethyl-p-phenylenediamine (DPD) to produce a magenta-colored compound.

Principle: this compound oxidizes DPD to form a colored product with an absorbance maximum at approximately 515-530 nm. The intensity of the color is directly proportional to the ClO₂ concentration. Glycine is added to prevent interference from free chlorine.

Apparatus:

-

Spectrophotometer or colorimeter capable of measuring absorbance at 515-530 nm.

-

Glass cuvettes.

-

Volumetric flasks and pipettes.

Reagents:

-

DPD Indicator Solution: Dissolve DPD sulfate in reagent water.

-

Phosphate Buffer Solution (pH 6.5): To maintain the optimal pH for the reaction.

-

Glycine Solution: To complex free chlorine.

-

This compound Stock Solution: Prepare and standardize immediately before use.

Procedure:

-

Sample Preparation: To a 10 mL water sample, add a few drops of glycine solution and mix.

-

Blank Preparation: Use reagent water as the blank.

-

Color Development: Add DPD reagent to both the sample and the blank. Mix thoroughly.

-

Measurement: Within one minute of adding the DPD reagent, measure the absorbance of the sample against the blank at 515-530 nm.

-

Quantification: Determine the ClO₂ concentration from a calibration curve prepared using standard ClO₂ solutions.

dot

Caption: Workflow for DPD spectrophotometry.

Amperometric Titration

Amperometric titration is a precise method for determining the concentration of this compound and other chlorine species in water.

Principle: This method involves the direct titration of this compound with a standard phenylarsine oxide (PAO) solution. The endpoint of the titration is detected by a change in the electric current flowing between two electrodes immersed in the solution.

Apparatus:

-

Amperometric titrator with a platinum electrode assembly.

-

Burette.

-

Magnetic stirrer.

Reagents:

-

Standard Phenylarsine Oxide (PAO) Solution (0.00564 N): The titrant.

-

Phosphate Buffer Solution (pH 7): To maintain a constant pH.

-

Potassium Iodide (KI) Solution: Used to differentiate between chlorine species.

Procedure:

-

Sample Preparation: Place a known volume of the sample in the titration vessel.

-

Titration: Add phosphate buffer to adjust the pH to 7. Titrate with the standard PAO solution while stirring continuously.

-

Endpoint Detection: The endpoint is reached when the current reading remains constant, indicating that all the this compound has reacted.

-

Calculation: The concentration of ClO₂ is calculated based on the volume of PAO titrant used.

Ion Chromatography

Ion chromatography (IC) is a powerful technique for the simultaneous determination of this compound (as chlorite), chlorite, and other disinfection byproducts like chlorate.

Principle: A water sample is injected into the IC system. The anions are separated on an ion-exchange column based on their affinity for the stationary phase. A conductivity detector is used for quantification.

Apparatus:

-

Ion chromatograph equipped with a guard column, an anion-exchange analytical column, a suppressor, and a conductivity detector.

-

Autosampler.

-

Data acquisition system.

Reagents:

-

Eluent Solution: Typically a sodium carbonate/sodium bicarbonate solution.

-

Regenerant Solution: For the suppressor, typically sulfuric acid.

-

Standard Solutions: Of chlorite, chlorate, and other anions of interest.

Procedure:

-

Sample Preparation: If this compound is present, it must be purged with an inert gas to prevent its conversion to chlorite before analysis. Preserve the sample with ethylenediamine (EDA).

-

Injection: Inject a filtered aliquot of the sample into the IC.

-

Separation and Detection: The anions are separated on the column and detected by the conductivity detector.

-

Quantification: Identify and quantify the anions based on their retention times and peak areas compared to those of standard solutions.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical characteristics of aqueous this compound. The data presented in the tables, the outlined experimental protocols, and the visual representation of its antimicrobial mechanism of action offer a comprehensive resource for professionals in research, science, and drug development. A thorough understanding of these core properties is essential for the safe and effective application of aqueous ClO₂ in various scientific and industrial fields.

References

- 1. standardmethods.org [standardmethods.org]

- 2. Analytical Method [keikaventures.com]

- 3. researchgate.net [researchgate.net]

- 4. NEMI Method Summary - 4110D [nemi.gov]

- 5. NEMI Method Summary - 4110C [nemi.gov]

- 6. epa.gov [epa.gov]

- 7. Standard Methods: For The Examination of Water and Wastewater [dn710604.ca.archive.org]

- 8. NEMI Method Summary - 300.1 [nemi.gov]

- 9. researchgate.net [researchgate.net]

- 10. The absorption spectrum of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. lcms.cz [lcms.cz]